Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate
Description
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methoxy group at position 6 of the indole ring, a prop-2-en-1-yl (allyl) group at the N-1 position, and a methyl ester at position 2. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
918161-86-1 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 6-methoxy-1-prop-2-enylindole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-7-15-12-9-11(17-2)6-5-10(12)8-13(15)14(16)18-3/h4-6,8-9H,1,7H2,2-3H3 |
InChI Key |
DBKNWYMSGVXASJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2CC=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for constructing indoles. This process typically involves the reaction of aryl hydrazones with aldehydes or ketones under acidic conditions. The general reaction can be summarized as follows:
$$
\text{Aryl Hydrazone} + \text{Aldehyde/Ketone} \xrightarrow{\text{Acid}} \text{Indole Derivative}
$$
- Formation of an aryl hydrazone from the corresponding hydrazine and carbonyl compound.
- Cyclization under acidic conditions to yield the indole structure.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another effective method for synthesizing indoles, particularly useful for introducing substituents at specific positions on the indole ring. This reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates and can be represented as follows:
$$
\text{β-Arylethylamide} \xrightarrow{\text{Acid}} \text{Indole Derivative}
$$
Mechanism:
This reaction proceeds through an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroisoquinoline intermediate, which can then be oxidized to form the desired indole.
General Procedure for Fischer Indole Synthesis
-
- Aryl hydrazone
- Aldehyde or ketone
- Acid catalyst (e.g., sulfuric acid)
-
- Mix the aryl hydrazone with the aldehyde or ketone in a suitable solvent.
- Add concentrated sulfuric acid and heat under reflux.
- After completion, cool the mixture and neutralize with sodium bicarbonate.
- Extract the product using an organic solvent (e.g., ethyl acetate).
Expected Yield: Typically high, depending on substrate reactivity.
General Procedure for Bischler-Napieralski Reaction
-
- β-Arylethylamide
- Acid catalyst (e.g., phosphoric acid)
- Solvent (e.g., dichloromethane)
-
- Dissolve β-arylethylamide in dichloromethane and add phosphoric acid.
- Heat the mixture to facilitate cyclization.
- Upon completion, cool and extract using an organic solvent.
- Purify the product through recrystallization or chromatography.
Expected Yield: Moderate to high, influenced by reaction conditions.
| Method | Advantages | Disadvantages |
|---|---|---|
| Fischer Indole Synthesis | Simple procedure, high yields | Limited to specific substrates |
| Bischler-Napieralski Reaction | Versatile for various substitutions | More complex mechanism |
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can be effectively synthesized using established methods such as Fischer indole synthesis and Bischler-Napieralski reaction. Each method offers unique advantages and limitations that may influence the choice of synthesis based on desired outcomes in research or pharmaceutical applications.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methoxy group at position 6 activates the indole ring for electrophilic substitution, directing incoming electrophiles to specific positions. The prop-2-en-1-yl (allyl) group at position 1 introduces steric and electronic effects, further modulating reactivity.
Functional Group Transformations
The allyl (prop-2-en-1-yl) and ester groups enable diverse transformations.
Allyl Group Reactivity
The allyl substituent undergoes typical alkene reactions:
-
Hydrohalogenation : Reaction with HBr yields 1-(2-bromopropyl)-substituted indole.
-
Oxidation : Ozonolysis cleaves the double bond, generating a carbonyl group (1-(2-oxopropyl) derivative).
Ester Hydrolysis
The methyl ester at position 2 is hydrolyzed under acidic or basic conditions:
-
Basic Hydrolysis : NaOH/EtOH yields 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid.
-
Acidic Hydrolysis : HCl/H₂O produces the same carboxylic acid but with slower kinetics.
Oxidative Dimerization
Under oxidative conditions (e.g., FeCl₃, air), the indole ring undergoes dimerization:
-
Product : Bis-indole linked via C3–C3′ or C7–C7′ bonds.
-
Mechanism : Radical intermediates form, stabilized by methoxy and allyl groups. This reaction is significant for synthesizing dimeric bioactive compounds .
Cross-Coupling Reactions
The indole scaffold participates in Pd-catalyzed couplings:
-
Suzuki Coupling : A halogenated derivative (e.g., 7-bromo) reacts with aryl boronic acids to form biaryl structures.
-
Heck Reaction : The allyl group engages in coupling with alkenes, extending conjugation.
Biological Activity and Derivatives
Structural analogs of this compound exhibit notable bioactivity:
-
Anticancer Activity : Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate (a close analog) shows GI₅₀ values <1 µM against tumor cell lines, attributed to interactions with DNA topoisomerases .
-
Anti-inflammatory Properties : Methoxyindoles inhibit myeloperoxidase and 5-lipoxygenase, suggesting potential for derivative synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has shown promise in anticancer research. Indole derivatives are known for their ability to inhibit cancer cell proliferation. A study highlighted that certain indole derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting that compounds like methyl 6-methoxy can be optimized for enhanced anticancer activity .
Table 1: Cytotoxicity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD |
| Methyl 5-methoxyindole-2-carboxylate | HeLa (Cervical Cancer) | TBD |
| Methyl 1H-indole-3-carboxylate | A549 (Lung Cancer) | TBD |
1.2 Neuroprotective Effects
Research indicates that indole derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s. The structural similarity of methyl 6-methoxy compounds to known neuroprotective agents suggests potential applications in this area .
3.1 Pesticidal Activity
Indole derivatives have been explored for their pesticidal properties. Methyl 6-methoxy compounds have shown potential as natural pesticides due to their ability to interfere with the hormonal systems of pests, providing an eco-friendly alternative to synthetic pesticides .
Case Study: Efficacy Against Pests
A study conducted on various indole derivatives demonstrated significant insecticidal activity against common agricultural pests, indicating that methyl 6-methoxy can be further developed for agricultural applications.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positions, ester groups, and N-alkylation, leading to variations in reactivity, bioavailability, and biological activity. Below is a detailed analysis:
Substituent Position Variations
Methyl 4-Methoxy-1H-indole-2-carboxylate
- Impact : The 4-methoxy group alters electron density distribution, reducing electrophilic substitution reactivity at position 6 compared to the target compound. This positional isomer has a lower similarity score (0.93 vs. 0.96 for the target compound) .
Ethyl 6-Ethoxy-1H-indole-2-carboxylate
- Structure : Ethoxy at position 6, ethyl ester at position 2.
- The ethyl ester improves lipophilicity (logP ≈ 2.1) relative to the methyl ester (logP ≈ 1.7), affecting membrane permeability .
Ester Group Modifications
6-Methoxy-1H-indole-2-carboxylic Acid
- Impact : The absence of the methyl ester reduces lipophilicity (logP ≈ 0.9), limiting cellular uptake. However, the free carboxylic acid enhances hydrogen-bonding capacity, making it more reactive in conjugation reactions .
Ethyl 6-Methoxy-1H-indole-2-carboxylate
- Structure : Ethyl ester at position 2, methoxy at 5.
- Impact: The ethyl ester increases molecular weight (219.24 g/mol vs.
N-Substituent Variations
Methyl 6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate
- Structure : 2-Methoxyethyl group at N-1, methoxy at 6.
- Impact : The 2-methoxyethyl group introduces polar oxygen, improving aqueous solubility (≈15 mg/mL vs. ≈5 mg/mL for the allyl-substituted compound). However, reduced hydrophobic interactions may diminish binding to lipid-rich biological targets .
Methyl 3-Amino-6-methoxy-1H-indole-2-carboxylate
- Structure: Amino group at position 3, methoxy at 6.
- Impact: The amino group enables participation in Schiff base formation or metal coordination, expanding applications in catalysis. However, the absence of the allyl group limits steric effects critical for receptor selectivity .
Structural and Physicochemical Data Table
Biological Activity
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate (CAS Number: 98081-83-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 370.1 ± 22.0 °C |
| Melting Point | 117 - 119 °C |
| Flash Point | 177.6 ± 22.3 °C |
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with methoxycarbonyl groups under specific conditions. The exact synthetic pathway can vary, but it generally includes steps such as condensation reactions and subsequent purification processes to yield the desired compound in high purity.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Mechanism of Action : This compound has been observed to inhibit key protein kinases involved in cancer progression, including EGFR, HER2, and VEGFR-2. These proteins play critical roles in cell signaling pathways that regulate cell proliferation and survival .
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division and promoting apoptosis (programmed cell death) .
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values ranging from low micromolar concentrations (5.04 to 18.67 µM) against breast cancer cell lines (MCF-7) and other types .
Other Biological Activities
Beyond its anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Similar indole derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains .
- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of methyl 6-methoxy derivatives:
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several indole derivatives, including methyl 6-methoxy compounds, against human cancer cell lines such as MCF-7 and HCT116. The results indicated that these compounds significantly inhibited cell growth with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of methyl 6-methoxy derivatives with target proteins involved in cancer signaling pathways. These studies revealed that certain modifications to the indole structure could enhance binding affinity and improve biological activity .
Q & A
Q. Critical Factors :
- Temperature : Reflux conditions (e.g., acetic acid at 110°C) are optimal for cyclization and esterification .
- Catalysts : Sodium acetate enhances regioselectivity during allylation .
- Purity : Column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the final product .
How can crystallographic data validate the structure of this compound, and which software tools are authoritative for refinement?
Advanced Structural Validation
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 113 K) to minimize thermal motion .
Refinement : Employ SHELXL (for small molecules) or SHELXTL for solving and refining structures. SHELXL’s robust algorithms handle anisotropic displacement parameters and twinning .
Q. Example :
- A related compound, Methyl 5,6-dimethoxy-1H-indole-2-carboxylate, was resolved with an R factor of 0.035 using SHELXL, confirming planarity of the indole ring and methoxy group orientation .
What analytical techniques are most effective for characterizing purity and functional groups in this compound?
Q. Basic Characterization Workflow
NMR : ¹H/¹³C NMR confirms allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and ester carbonyl (δ ~165 ppm) .
HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) .
Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 260.1052).
Q. Advanced Tip :
- IR spectroscopy identifies hydrogen bonding patterns (e.g., C=O stretching at ~1700 cm⁻¹), which may indicate intermolecular interactions in the solid state .
How does the allyl group at N1 influence the compound’s reactivity in further functionalization?
Advanced Mechanistic Analysis
The prop-2-en-1-yl group introduces steric hindrance and electronic effects:
Q. Case Study :
- Methyl 6-(benzyloxy)-1H-indole-2-carboxylate derivatives underwent Pd-catalyzed coupling at C3 with 80% yield, demonstrating the allyl group’s compatibility with transition-metal catalysts .
What strategies mitigate contradictions in biological activity data for indole-2-carboxylate derivatives?
Q. Advanced Data Reconciliation
Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to address false negatives in cell-based assays .
Metabolic Stability : LC-MS/MS quantifies degradation products (e.g., ester hydrolysis to carboxylic acid) that may alter activity .
Crystallographic Validation : Confirm that observed bioactivity correlates with the intended structure (e.g., no racemization at chiral centers) .
Q. Example :
- A related 6-bromoindole derivative showed conflicting IC₅₀ values due to hydrolysis; stability studies under physiological pH resolved discrepancies .
How can computational modeling predict the compound’s potential as a kinase inhibitor?
Q. Advanced Methodological Approach
Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., VEGF receptor). The methoxy and allyl groups may form hydrophobic contacts .
MD Simulations : GROMACS assesses binding stability over 100 ns trajectories.
QSAR : Train models on indole derivatives with known IC₅₀ values to predict inhibitory potency .
Q. Limitations :
- Overestimation of affinity may occur if the allyl group’s conformational flexibility is not accounted for .
What are the best practices for resolving conflicting crystallographic data in derivatives of this compound?
Q. Advanced Refinement Techniques
Twinning Analysis : Use PLATON to detect twinning and apply SHELXL’s TWIN/BASF commands .
Disorder Modeling : Refine allyl group disorder with PART instructions and restraints (e.g., DFIX for bond lengths) .
Validation Tools : CheckCIF/PLATON flags outliers (e.g., bond angles > 5σ from ideal values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
